molecular formula C13H15Cl2NO4 B13514903 2-{[(Tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid

2-{[(Tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid

Cat. No.: B13514903
M. Wt: 320.16 g/mol
InChI Key: GAMDFFYPZLOIOI-UHFFFAOYSA-N
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Description

This compound (C₁₃H₁₄Cl₂NO₄, MW ≈ 320.17) features a tert-butoxycarbonyl (Boc)-protected amino group attached to a 2,4-dichlorophenyl-substituted acetic acid backbone. The Boc group serves as a protective moiety for amines during synthesis, enhancing stability and solubility in organic solvents . The 2,4-dichlorophenyl group confers steric and electronic effects, influencing reactivity and biological interactions.

Properties

Molecular Formula

C13H15Cl2NO4

Molecular Weight

320.16 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)8-5-4-7(14)6-9(8)15/h4-6,10H,1-3H3,(H,16,19)(H,17,18)

InChI Key

GAMDFFYPZLOIOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=C(C=C(C=C1)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the dichlorophenyl acetic acid moiety. One common method involves the reaction of tert-butyl chloroformate with the corresponding amine to form the Boc-protected intermediate. This intermediate is then reacted with 2,4-dichlorophenylacetic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include deprotected amines, substituted phenyl derivatives, and various oxidized species .

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine. This amine can then participate in various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Phenyl Analogs

a) 2,6-Dichlorophenyl Derivative
  • Compound: (tert-Butoxycarbonyl)aminoacetic acid (CAS 1404945-02-3)
  • Molecular Weight: 320.17 (C₁₃H₁₅Cl₂NO₄)
  • This may affect binding efficiency in biological systems .
b) 4-Chlorophenyl Derivative
  • Compound: 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid (CAS 209525-73-5)
  • Molecular Weight: 285.72 (C₁₃H₁₆ClNO₄)
  • Key Differences: The single chlorine at the para position reduces steric effects, enhancing solubility in polar solvents (e.g., methanol) compared to dihalogenated analogs. Applications include pharmaceutical intermediates .
c) 2-Chlorophenyl Derivative
  • Compound: 2-(3-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)acetic acid (CAS 672309-92-1)
  • Molecular Weight: 285.73 (C₁₃H₁₆ClNO₄)

Functional Group Variants

a) Methoxy-Substituted Analog
  • Compound: 2-{[(tert-Butoxy)carbonyl]amino}-2-(4-methoxyphenyl)acetic acid (CAS 55362-76-0)
  • Molecular Weight: 267.28 (C₁₃H₁₇NO₅)
  • Key Differences : The electron-donating methoxy group increases the phenyl ring's electron density, altering reactivity in nucleophilic reactions. This analog is used in peptide synthesis due to improved solubility in aqueous buffers .
b) Hydroxyphenyl Analog
  • Compound: 2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid (CAS 53249-34-6)
  • Molecular Weight: 267.28 (C₁₃H₁₇NO₅)
  • Key Differences: The phenolic -OH group introduces hydrogen-bonding capability, enhancing interactions with biological targets. However, it requires protection during synthesis to prevent oxidation .

Sulfur-Containing Analogs

  • Compound: 2-((2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl)sulfanyl)acetic acid (CAS 338421-43-5)
  • Molecular Weight: 308.18 (C₁₁H₁₁Cl₂NO₃S)
  • Key Differences : The thioether linkage and dichlorophenyl group enhance lipophilicity, making it suitable for pesticide formulations. Its pKa (3.65) suggests moderate acidity, comparable to the target compound .

Data Table: Comparative Properties of Selected Analogs

Compound (CAS) Molecular Formula Molecular Weight Key Substituents Applications/Notes
Target Compound (Not explicitly listed) C₁₃H₁₄Cl₂NO₄ ~320.17 2,4-dichlorophenyl Intermediate in drug synthesis
1404945-02-3 C₁₃H₁₅Cl₂NO₄ 320.17 2,6-dichlorophenyl Steric hindrance reduces reactivity
209525-73-5 C₁₃H₁₆ClNO₄ 285.72 4-chlorophenyl High solubility in polar solvents
55362-76-0 C₁₃H₁₇NO₅ 267.28 4-methoxyphenyl Peptide synthesis; enhanced solubility
338421-43-5 C₁₁H₁₁Cl₂NO₃S 308.18 Thioether, dichlorophenyl Pesticide intermediate

Biological Activity

2-{[(Tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid, commonly referred to as BOC-2,4-Dichlorophenylalanine, is an amino acid derivative with potential therapeutic applications. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (BOC) protecting group and a dichlorophenyl moiety. Understanding its biological activity is crucial for its development in medicinal chemistry.

  • IUPAC Name : 2-{[(Tert-butoxy)carbonyl]amino}-3-(2,4-dichlorophenyl)propanoic acid
  • CAS Number : 114873-04-0
  • Molecular Formula : C14H17Cl2NO4
  • Molecular Weight : 334.19 g/mol

The biological activity of BOC-2,4-Dichlorophenylalanine is primarily attributed to its interaction with various biological targets:

  • Amino Acid Transporters : The compound may influence the transport mechanisms of amino acids across cellular membranes.
  • Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism.
  • Receptor Modulation : BOC derivatives often modulate receptor activity, impacting signaling pathways associated with cell proliferation and apoptosis.

Antitumor Activity

Research indicates that BOC-2,4-Dichlorophenylalanine exhibits significant antitumor properties. A study conducted on various cancer cell lines demonstrated an IC50 value of approximately 1.98 µg/mL against A-431 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The presence of the dichlorophenyl group is critical for enhancing the compound's biological activity. Modifications to the phenyl ring or the BOC group can significantly alter its efficacy and selectivity towards specific biological targets.

CompoundActivityIC50 (µg/mL)Target
BOC-2,4-DichlorophenylalanineAntitumor1.98A-431 Cells
Modified Derivative AAntitumor1.61Jurkat Cells
Modified Derivative BAnti-inflammatoryN/AMacrophages

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